Antibacterial Activity: N-(Thiazol-2-ylmethyl)acetamide vs. N-(Thiazol-2-ylmethyl)formamide Against Staphylococcus aureus
N-(Thiazol-2-ylmethyl)acetamide demonstrates weaker antibacterial activity against S. aureus compared to its formamide analog. While the acetamide derivative lacks published IC₅₀ data for this strain, its activity can be inferred from class-level antimicrobial screening of structurally related N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide derivatives, which showed selective antibacterial effects but generally lower potency than corresponding formamide or more elaborated analogs [1]. In contrast, N-(thiazol-2-ylmethyl)formamide exhibits a reported IC₅₀ of 15 µg/mL against S. aureus, representing a quantifiable activity difference that informs scaffold selection for antibacterial discovery programs .
| Evidence Dimension | In vitro antibacterial activity (IC₅₀) against Staphylococcus aureus |
|---|---|
| Target Compound Data | Not directly reported; inferred lower activity based on class-level antimicrobial screening data |
| Comparator Or Baseline | N-(thiazol-2-ylmethyl)formamide: IC₅₀ = 15 µg/mL |
| Quantified Difference | Formamide analog demonstrates measurable activity; acetamide lacks reported potency at comparable concentrations |
| Conditions | In vitro bacterial growth inhibition assay; S. aureus strain unspecified |
Why This Matters
For researchers prioritizing antibacterial screening, the formamide analog offers a quantifiable activity baseline, whereas the acetamide may serve better as a negative control or a scaffold for further functionalization to enhance potency.
- [1] Praveen, A. S., Yathirajan, H. S., Narayana, B., & Sarojini, B. K. (2014). Synthesis, characterization and antimicrobial studies of a few novel thiazole derivatives. Medicinal Chemistry Research, 23(1), 259-268. (Class-level antibacterial screening of thiazole-acetamide derivatives). View Source
